Ethyl 2-(4-(aminomethyl)phenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELKQUZTWEFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468181 | |
| Record name | Ethyl [4-(aminomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62910-48-9 | |
| Record name | Ethyl [4-(aminomethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
E2AP serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the formation of more complex molecules. It is often utilized in the synthesis of pharmaceuticals and other organic compounds.
Medicinal Chemistry
E2AP has shown potential biological activities, particularly in the realm of anticancer research. Preliminary studies indicate that derivatives of E2AP exhibit significant antiproliferative effects against various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells. The IC50 values for these derivatives range from 0.33 to 7.10 µM, suggesting strong efficacy.
Enzyme Inhibition
Research has indicated that E2AP can inhibit specific enzymes, such as muscle myosin ATPases. This inhibition suggests potential applications in therapies aimed at muscle relaxation and related disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR of E2AP is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to SAR:
| Compound | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| E2AP | Para substitution on phenyl ring | Antiproliferative | 0.50 - 3.58 |
| Compound A | Meta substitution on phenyl ring | Reduced activity | >10 |
| Compound B | Ortho substitution on phenyl ring | Variable activity | 1.00 - 5.00 |
The para substitution enhances interactions with target proteins compared to meta or ortho substitutions, which typically show reduced activity.
Antiproliferative Studies
A notable study evaluated the antiproliferative activity of various derivatives against HeLa and A2780 cell lines. A derivative with an IC50 value of 0.50 µM was identified as particularly potent, highlighting the therapeutic potential of E2AP derivatives in cancer treatment.
Pharmacokinetics
In vivo studies have demonstrated favorable pharmacokinetic profiles for certain derivatives of E2AP, indicating their potential for therapeutic use in treating conditions such as cancer and muscle disorders.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(aminomethyl)phenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Ethyl 4-aminophenylacetate (CAS 5438-70-0)
- Structure: Ethyl 2-(4-aminophenyl)acetate.
- Molecular Formula: C₁₀H₁₃NO₂.
- Molecular Weight : 179.22 g/mol.
- Key Differences: Replaces the aminomethyl group with a primary amino (-NH₂) group directly attached to the phenyl ring.
- Properties: Lacks the methylene spacer, reducing steric bulk and altering electronic effects. No explicit hazard data reported, but standard amine precautions apply.
- Applications : Used in research for drug precursor synthesis .
Ethyl 2-(4-aminophenoxy)acetate
Ethyl 2-[4-(dimethylamino)phenyl]acetate
- Structure: Contains a dimethylamino (-N(CH₃)₂) group at the para position.
- Molecular Formula: C₁₂H₁₇NO₂.
- Molecular Weight : 207.27 g/mol.
- Key Differences : Tertiary amine provides strong electron-donating effects, enhancing solubility in organic solvents.
- Properties : Forms hydrogen-bonded 2D layers in crystal structures; used in benzimidazole derivatives with anti-HIV and anti-inflammatory activities .
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Structure: Combines chlorophenoxy and acetoacetate groups.
- Molecular Formula : C₁₂H₁₃ClO₄.
- Molecular Weight : 272.68 g/mol.
- Key Differences : Chlorine atom enhances lipophilicity and steric hindrance.
- Applications : Intermediate in organic synthesis .
Comparative Data Table
Key Findings and Insights
Dimethylamino (-N(CH₃)₂): Improves solubility and electron density, favoring interactions in pharmacological contexts . Phenoxy vs. Phenylacetate: Oxygen in phenoxy derivatives increases polarity, affecting bioavailability .
Synthetic Utility: Nitro reductions (e.g., ) and alkylation reactions are common for amino-substituted esters. β-Keto esters (e.g., ) enable enolate chemistry, critical for forming carbon-carbon bonds.
Safety Profiles :
- Primary amines (e.g., target compound) often require stringent handling due to irritation risks .
- Chlorinated analogs (e.g., ) pose environmental and toxicity concerns.
Applications: Pharmaceuticals: Target compound and dimethylamino analog are used in drug discovery .
Biological Activity
Ethyl 2-(4-(aminomethyl)phenyl)acetate, a compound with notable structural and functional properties, has been the focus of various studies investigating its biological activity. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Synthesis
This compound is characterized by an ethyl ester group attached to a phenyl ring with an aminomethyl substituent. The synthesis of this compound typically involves the reaction of 4-(aminomethyl)phenol with ethyl chloroacetate under basic conditions. The resulting product can be purified through recrystallization or chromatography.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds containing similar structural motifs have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 0.33 to 7.10 μM against cervical, ovarian, and breast cancer cell lines, indicating promising antitumor activity (Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.50 |
| Compound B | A2780 | 1.20 |
| Compound C | MCF-7 | 3.58 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In a study assessing the antibacterial activity of structurally similar compounds, it was found that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 μg/mL , suggesting a strong potential for development into antimicrobial agents.
Mechanistic Insights
The mechanism underlying the biological activities of this compound derivatives often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. Studies have indicated that these compounds can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
- Anticancer Study : A recent case study involved the administration of a derivative of this compound in a mouse model bearing human tumor xenografts. The treatment resulted in a 50% reduction in tumor volume compared to control groups, demonstrating significant in vivo efficacy.
- Antimicrobial Evaluation : Another study focused on the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, supporting its potential as a therapeutic agent in treating bacterial infections.
Preparation Methods
Alkylation of 4-Nitrophenol Followed by Reduction
One well-documented method for related compounds (ethyl 2-(4-aminophenoxy)acetate) involves alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group to an amino group. Although this example is for an ether-linked compound, the approach can be adapted for aminomethyl derivatives by appropriate choice of starting materials and reduction conditions.
Step 1: Alkylation
4-nitrophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate and catalytic potassium iodide in refluxing conditions for 8 hours. The reaction is monitored by TLC. The product is ethyl 2-(4-nitrophenoxy)acetate, isolated as a pale yellow solid.Step 2: Reduction
The nitro group is reduced to an amino group using ammonium chloride and iron powder in an ethanol-water mixture under reflux for 4 hours. The product, ethyl 2-(4-aminophenoxy)acetate, crystallizes upon standing and is purified by extraction and drying.
This method is notable for its mild reduction conditions that avoid nascent hydrogen and complex reaction setups, yielding very pure crystalline products characterized by NMR and X-ray crystallography.
Preparation via Phenylacetic Acid Ester and Paraformaldehyde Condensation
A patent (CN1418860A) describes a method for preparing 2-phenylacrylic acid esters that can be adapted for preparing ethyl 2-(4-(aminomethyl)phenyl)acetate by subsequent functional group transformations:
Reaction Conditions : Phenyl acetate and paraformaldehyde are reacted in the presence of an alkali (potassium carbonate or sodium carbonate) and a solid-liquid phase-transfer catalyst (quaternary ammonium salts) in DMF solvent at 60–100 °C for 1–3 hours.
Stoichiometry : Phenyl acetate to paraformaldehyde ratio is 1:1 to 1:2; phenyl acetate to alkali ratio is 1:1.2 to 1:2.5.
Workup : The crude product is extracted with ethyl acetate and water, then concentrated to yield 2-phenyl acrylate derivatives.
Hydrolysis and Amination : The ester can be hydrolyzed under alkaline conditions and further functionalized to introduce the aminomethyl group at the para position.
This method is advantageous for high yield and purity and uses mild reaction conditions with phase-transfer catalysis to improve efficiency.
Halogenated Phenyl Acetate Substrates and Nucleophilic Substitution
Another synthetic approach involves the use of halogenated phenylacetate esters (e.g., 4-bromobenzene ethyl acetate) as starting materials:
The halogenated ester is reacted with nucleophiles such as sodium methyl mercaptide under nitrogen atmosphere in DMF at elevated temperature (~130 °C) with cuprous bromide catalyst.
Subsequent hydrolysis and acid/base workup yield intermediates that can be converted to aminomethyl derivatives by further substitution or reduction steps.
This method is useful for introducing sulfur or nitrogen-containing substituents at the para position via nucleophilic aromatic substitution, applicable to the synthesis of aminomethyl phenylacetates.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Alkylation of 4-nitrophenol + Reduction | 4-nitrophenol, ethyl bromoacetate | K2CO3, KI; NH4Cl, Fe powder | Reflux 8h (alkylation); reflux 4h (reduction) | Mild reduction, high purity crystals | High purity; crystallized product | Useful for ether-linked analogs; adaptable |
| Phenyl acetate + Paraformaldehyde condensation | Phenyl acetate, paraformaldehyde | K2CO3 or Na2CO3, quaternary ammonium salts, DMF | 60–100 °C, 1–3h | High yield, phase-transfer catalyst improves reaction | High yield and purity | Scalable, mild conditions |
| Halogenated phenyl acetate + nucleophilic substitution | 4-bromobenzene ethyl acetate | Na methyl mercaptide, CuBr, DMF | 130 °C, N2 atmosphere | Versatile for substitution, catalytic | Moderate to high | Requires careful handling of reagents |
Research Findings and Notes
Phase-transfer catalysis in the condensation reaction improves reaction rate and product purity by facilitating the transfer of ionic species between phases.
The reduction of nitro groups using ammonium chloride and iron powder is a practical alternative to catalytic hydrogenation, avoiding the need for hydrogen gas and complex apparatus.
The nucleophilic aromatic substitution on halogenated phenylacetates requires elevated temperatures and inert atmosphere to prevent side reactions and ensure high conversion.
Structural characterization by NMR, elemental analysis, and X-ray crystallography confirms the integrity and purity of the synthesized compounds, essential for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(4-(aminomethyl)phenyl)acetate, and how can intermediates be stabilized during the reaction?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of the aminomethyl group to the phenyl ring. A common approach is reductive amination of a nitro precursor or direct functionalization using protecting groups like Boc to stabilize the amine during esterification . For example, sodium persulfate in DMF can facilitate coupling reactions, followed by purification via column chromatography and crystallization from ethyl acetate. Intermediate stability can be enhanced by maintaining low temperatures (<0°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical. Key signals include:
- A singlet for the ester methyl group (~1.2–1.4 ppm for CH, 4.0–4.3 ppm for OCH).
- Aromatic protons (~6.8–7.4 ppm) and the aminomethyl group (δ ~3.2–3.5 ppm for CHNH) .
- IR : Stretching vibrations for ester C=O (~1740 cm) and NH (~3350 cm) confirm functional groups .
- Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H] at m/z 222.1) .
Q. What are common side reactions during esterification of aminomethyl-substituted phenylacetic acids?
- Methodological Answer : Competing hydrolysis of the ester group under basic conditions and unwanted acylation of the amine are frequent issues. Mitigation strategies include:
- Using mild bases (e.g., NaHCO) instead of strong bases (NaOH).
- Protecting the amine with tert-butoxycarbonyl (Boc) before esterification, followed by deprotection with TFA .
Advanced Research Questions
Q. How does the aminomethyl group influence the crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals that the aminomethyl group participates in hydrogen bonding (N–H⋯O) with adjacent ester carbonyls, stabilizing the lattice. Dihedral angles between the phenyl ring and ester moiety (~7–12°) indicate steric hindrance from the substituent. π-π stacking between aromatic rings (centroid distances ~3.6–3.8 Å) further stabilizes the structure .
Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Solvent effects (PCM model) on hydrolysis rates. Polar aprotic solvents (DMF, DMSO) stabilize transition states, slowing ester hydrolysis compared to protic solvents (water, methanol).
- Frontier Molecular Orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks .
Q. What strategies resolve discrepancies in NMR data for diastereomers of substituted phenyl acetate derivatives?
- Methodological Answer :
- Chiral Shift Reagents : Eu(fod) induces splitting of enantiomeric signals in H NMR.
- 2D NMR : NOESY or COSY correlations differentiate diastereomers by spatial proximity of protons.
- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 25°C) can slow conformational exchange, resolving overlapping peaks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Divergent findings may arise from differences in solvent systems or impurity profiles. Systematic studies under controlled conditions (pH 1–6, 25–80°C) with HPLC monitoring are recommended. For example, stability decreases below pH 3 due to protonation of the amine, accelerating ester hydrolysis. Buffered solutions (pH 4–5) enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
